N-Phenethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNOCLAOGHGUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611909 | |
| Record name | N-(2-Phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942292-29-7 | |
| Record name | N-(2-Phenylethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenethylpiperidin 4 Amine and Its Derivatives
Direct Synthesis Routes to N-Phenethylpiperidin-4-amine
The direct synthesis of this compound can be achieved through several key methodologies, each offering distinct advantages in terms of efficiency, yield, and reaction conditions.
Reductive Amination of N-Phenethyl-4-piperidone
Reductive amination of N-phenethyl-4-piperidone (NPP) with an amine, such as aniline (B41778), is a primary and widely utilized method for synthesizing this compound and its analogs. wikipedia.orgmdpi.com This one-pot reaction typically involves the formation of a Schiff base intermediate, which is then reduced to the corresponding amine. mdpi.com
Various reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is a common choice, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) with the addition of acetic acid. nih.govmdpi.com This method has been shown to produce N-phenyl-1-(2-phenylethyl)piperidin-4-amine in excellent yields, around 91%. nih.gov Another effective reducing agent is sodium borohydride (B1222165) (NaBH4), which can be used after the initial formation of the Schiff base. scispace.com In some procedures, azeotropic distillation with a solvent like diisopropyl ether is used to remove the water produced during imine formation, thereby driving the reaction forward before the reduction step. scispace.com
Catalytic hydrogenation is also a viable approach. For instance, using Raney nickel as a catalyst in an ethanol (B145695) medium under pressure (50-100 °C) can produce N-phenethyl-4-anilinopiperidine with good purity and high yield. google.com This method is noted for having few by-products. google.com
Table 1: Reductive Amination of N-Phenethyl-4-piperidone
| Amine | Reducing Agent/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aniline | Sodium triacetoxyborohydride/Acetic Acid | Dichloroethane | 91% | nih.gov |
| Aniline | Raney Ni/H₂ | Ethanol | High | google.com |
| Aniline | NaBH₄ | Diisopropyl ether | 66% | scispace.com |
| Various amines | Sodium triacetoxyborohydride | Not specified | Moderate to quantitative | mdpi.comnih.gov |
Reduction of Schiff Bases Derived from Piperidones
The synthesis of this compound and its derivatives can also proceed through a two-step process involving the initial formation of a Schiff base from a piperidone and a primary amine, followed by its reduction. jocpr.com This method allows for the synthesis of a variety of N-substituted piperidin-4-amines.
For example, N-phenethyl-4-piperidone can be reacted with various primary amines like propylamine, isobutylamine, or methylamine (B109427) in a solvent such as toluene (B28343) to form the corresponding Schiff base. jocpr.com The subsequent reduction of this intermediate can be carried out using reducing agents like zinc-mercury amalgam (Zn-Hg) in the presence of hydrochloric acid (Clemmensen reduction). jocpr.com Another common reducing agent for this step is lithium aluminum hydride (LiAlH4). clinicalcasereportsint.com
This approach is versatile and has been employed in the synthesis of various biologically active compounds. jocpr.com The choice of amine and reducing agent can be tailored to achieve the desired product.
Reduction of Oxime Intermediates
The use of oxime intermediates provides another pathway for the synthesis of amines, including piperidin-4-amines. Oximes are typically formed by the reaction of a carbonyl compound, such as a piperidone, with hydroxylamine. tcichemicals.commdpi.com These oxime derivatives can then be reduced to the corresponding primary amines.
Selective hydrogenation of oximes over heterogeneous catalysts is a common method. mdpi.com Catalysts like Raney nickel have been shown to be effective for the hydrogenation of oximes to amines, often under basic conditions. mdpi.com For instance, the hydrogenation of 2-indanone (B58226) oxime to 2-aminoindan (B1194107) proceeds with a high yield using Raney nickel. mdpi.com While direct examples for this compound are less detailed in the provided context, the general principle of oxime reduction is a well-established method for amine synthesis in organic chemistry. mdpi.comresearchgate.net The reactivity of the oxime's N-O bond allows for its fragmentation and subsequent transformation into an iminyl radical, which can be further reacted to form amines. nsf.gov
Functionalization and Derivatization Approaches
Once this compound is synthesized, it can be further modified through various functionalization and derivatization reactions to create a diverse range of compounds with different properties.
Acylation Reactions to Form Amides and Related Structures
The secondary amine of this compound is readily acylated to form amides. This is a common step in the synthesis of many pharmaceutical compounds. mdpi.com The acylation is typically carried out using an acylating agent such as an acid chloride (e.g., propionyl chloride) or an acid anhydride (B1165640) (e.g., propionic anhydride) in the presence of a base. mdpi.comnih.govclinicalcasereportsint.comnih.gov
For example, reacting N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propionyl chloride in the presence of a base like Hunig's base (N,N-diisopropylethylamine) yields the corresponding propanamide derivative. nih.gov Similarly, acetic anhydride can be used to introduce an acetyl group. nih.gov These reactions are generally high-yielding. nih.gov The choice of acylating agent allows for the introduction of a wide variety of acyl groups, leading to a diverse library of amide derivatives. nih.gov
Table 2: Acylation of this compound Derivatives
| Amine Substrate | Acylating Agent | Base | Yield | Reference |
|---|---|---|---|---|
| N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Propionyl chloride | Hunig's base | 95% | nih.gov |
| N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Propionyl chloride | Not specified | 97% | nih.gov |
| N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Acetic anhydride | Hunig's base | Not specified | nih.gov |
| Secondary amines | Propionyl chloride | DIPEA | Not specified | acs.org |
| N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Propionic anhydride | Not specified | Not specified | clinicalcasereportsint.com |
Alkylation Reactions for Diverse N-Substituted Amines
The secondary amine of this compound can also undergo alkylation to introduce various substituents on the nitrogen atom. This is another key strategy for diversifying the core structure. nih.gov Alkylation is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or benzyl (B1604629) halide) in the presence of a base. acs.orgnih.gov
For instance, this compound can be alkylated with substituted benzyl halides using a base like cesium carbonate to produce N,N-disubstituted amines. acs.org This method allows for the systematic exploration of a wide variety of analogs. nih.gov The choice of the alkylating agent is crucial for determining the final structure and properties of the resulting compound.
Multi-component Reactions for Library Generation
Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating extensive chemical libraries from simple, readily available starting materials in a single step. mdpi.com These reactions are instrumental in creating diverse sets of this compound derivatives by varying the constituent components.
The Ugi four-component reaction (Ugi-4CR) stands out as a particularly versatile MCR for producing a wide array of α-aminoacyl amide derivatives. This reaction typically involves the condensation of a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.gov In the context of this compound derivatives, N-phenethyl-4-piperidone serves as the ketone component. By systematically altering the other three components, a vast library of structurally diverse molecules can be rapidly assembled. For instance, various primary amines, a wide range of natural and unnatural amino acids (as the carboxylic acid component), and different isocyanides can be employed to explore the chemical space around the piperidine (B6355638) core. beilstein-journals.orgmdpi.com
The general scheme for an Ugi reaction to produce derivatives related to this compound involves reacting N-phenethyl-4-piperidone with an amine, a carboxylic acid, and an isocyanide. The product is a complex amide structure attached to the 4-position of the piperidine ring.
Another significant MCR is the Mannich reaction , a three-component condensation of an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. mdpi.com This reaction is fundamental to the synthesis of many piperidine-based structures. researchgate.net Variations of this reaction can be used to construct the piperidone ring itself, which is a precursor to this compound. For example, a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions is a common cascade for forming the piperidine ring in multicomponent syntheses. mdpi.com
The table below illustrates the diversity of reactants that can be used in MCRs to generate libraries of N-phenethylpiperidine derivatives.
| Reaction Type | Ketone/Aldehyde Component | Amine Component | Carboxylic Acid Component | Other Component |
| Ugi-4CR | N-phenethyl-4-piperidone | Aniline, Benzylamine, various primary amines | Propionic acid, Amino acids | Aliphatic isocyanides, Aromatic isocyanides |
| Mannich | Various aldehydes | Aniline, Benzylamine, Ammonia | Enolizable ketones/aldehydes | N/A |
This table provides examples of reactant classes used in multi-component reactions to generate diverse libraries of piperidine derivatives.
Optimization and Mechanistic Aspects of Synthetic Pathways
Reagent and Catalyst Selection in Amination Reactions
The synthesis of this compound itself is often achieved through the reductive amination of N-phenethyl-4-piperidone with an amine source, typically aniline. The optimization of this transformation is critical for achieving high yield and purity. The selection of the reducing agent and catalyst plays a pivotal role. nih.gov
An optimized, high-yield synthesis of the direct precursor, 4-anilino-N-phenethyl-piperidine (ANPP), involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. osti.gov A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (STAB) . osti.gov STAB is a mild and selective reagent that is particularly effective for reductive aminations, often providing excellent yields without significant side reactions. The reaction is typically carried out in a solvent like methylene (B1212753) chloride in the presence of acetic acid. osti.gov
Catalytic hydrogenation is another key method. One documented procedure involves the hydrogenation and amination of N-phenethyl-4-piperidone and aniline in an ethanol medium under the catalysis of Raney Nickel (Raney Ni) . google.com This one-pot method is noted for its use of inexpensive raw materials, high yield, and good product purity. google.com The amount of catalyst is a crucial parameter, with a recommended usage of 1% to 50% by weight relative to the N-phenethyl-4-piperidone starting material. google.com
In the context of MCRs like the Ugi reaction, Lewis acid catalysts such as zinc chloride (ZnCl₂) can be employed to facilitate the reaction, particularly when using N-hydroxyimides as an alternative to the carboxylic acid component. frontiersin.org For Mannich reactions, piperidine itself can act as an efficient organo-catalyst. mdpi.commdpi.com The choice between different bases or catalysts (e.g., NaOH, K₂CO₃, piperidine) can significantly impact reaction yields. mdpi.com
The table below summarizes various catalytic systems and reagents used in the amination steps for synthesizing this compound and its precursors.
| Reaction | Reagent/Catalyst | Substrates | Solvent | Key Optimization Factor |
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | N-phenethyl-4-piperidone, Aniline | Dichloromethane | Mild and selective reduction, high yield (91%). osti.gov |
| Catalytic Hydrogenation | Raney Ni | N-phenethyl-4-piperidone, Aniline | Ethanol | Catalyst loading (1-50% w/w), reaction temperature (50-100 °C). google.com |
| Ugi Reaction | Zinc Chloride (ZnCl₂) | Ketone, Amine, Isocyanide, N-hydroxyimide | Dichloromethane | Facilitates reaction with alternative acid components. frontiersin.org |
| Mannich Reaction | Piperidine (organocatalyst) | Aldehyde, Amine, CH-acidic compound | Ethanol | Catalyst choice significantly affects yield compared to inorganic bases. mdpi.com |
This interactive table details the reagents and catalysts selected for optimizing the synthesis of this compound and its derivatives.
Stereoselective Synthesis of this compound Derivatives
Achieving stereochemical control is a significant challenge and a key area of research in the synthesis of substituted piperidines. Several strategies have been developed to produce specific stereoisomers of this compound derivatives, which is crucial as different stereoisomers can have vastly different biological activities. These methods can be broadly categorized into chiral auxiliary-based, chiral catalyst-based, and chiral pool-based approaches. researchgate.net
Chiral auxiliaries are commonly employed in stereoselective Mannich reactions. For instance, using a chiral amine like (S)-α-phenylethylamine as the primary amine in aza-Michael cyclizations can lead to the formation of separable, diastereomeric 4-piperidone (B1582916) products with defined stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk These chiral piperidone intermediates can then be further elaborated into specific stereoisomers of more complex derivatives.
Asymmetric catalysis offers a more efficient route to enantiopure products. This can involve both metal-based catalysts and organocatalysts.
Metal Catalysis : Chiral dirhodium catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄ and Rh₂(R-TCPTAD)₄, have been successfully used for the site-selective and stereoselective C-H functionalization of the piperidine ring. d-nb.infonih.gov These catalysts can direct the insertion of carbenes into specific C-H bonds of the piperidine ring with high diastereoselectivity (up to 27:1 d.r.) and enantioselectivity (up to 93% ee). d-nb.infonih.gov Chiral phosphine (B1218219) ligands in combination with metal catalysts are also used for asymmetric annulation reactions to build the piperidine skeleton. nih.gov
Organocatalysis : The use of small chiral organic molecules as catalysts has emerged as a powerful tool. Chiral thioureas have been shown to catalyze the nitro-Mannich (aza-Henry) reaction between N-Boc-imines and nitroalkanes to produce syn-β-nitroamines with high diastereo- and enantioselectivity, which can then be cyclized to form stereodefined piperidines. frontiersin.org Proline and its derivatives are also effective organocatalysts for stereoselective Mannich-type reactions that form the piperidine ring. scispace.commun.ca
A chiral pool-based approach utilizes readily available enantiopure starting materials, such as L-lysine, to construct the chiral piperidine framework. scispace.com Biosynthesis-inspired chemical methods can transform these natural building blocks into key intermediates like Δ1-piperideine, which then serve as a foundation for a variety of chiral piperidine alkaloids. scispace.comrsc.org
The table below outlines different strategies for the stereoselective synthesis of piperidine derivatives.
| Strategy | Method | Catalyst/Auxiliary | Key Feature |
| Chiral Auxiliary | Aza-Michael Cyclization | (S)-α-phenylethylamine | Formation of separable diastereomers. kcl.ac.uk |
| Asymmetric Catalysis | C-H Functionalization | Chiral Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | High diastereo- and enantioselectivity at specific ring positions. d-nb.infonih.gov |
| Asymmetric Catalysis | Nitro-Mannich Reaction | Chiral Thiourea | Highly stereoselective formation of β-nitroamine precursors. frontiersin.org |
| Asymmetric Catalysis | Vinylogous Mannich Reaction | Chiral α-methyl benzylamines | Controls stereochemistry in the formation of dihydropyridinone intermediates. scispace.comrsc.org |
| Chiral Pool | Biosynthesis-Inspired | L-lysine (starting material) | Utilizes natural chirality to build complex alkaloids. scispace.comrsc.org |
This interactive table summarizes various approaches to achieve stereocontrol in the synthesis of this compound derivatives.
Spectroscopic and Advanced Analytical Characterization of N Phenethylpiperidin 4 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular skeleton can be constructed.
The ¹H NMR spectrum of N-Phenethylpiperidin-4-amine provides characteristic signals corresponding to the protons in its distinct chemical environments: the two aromatic rings (aniline and phenethyl), the ethyl linker, and the piperidine (B6355638) ring.
The aromatic region of the spectrum typically displays complex multiplets between δ 7.30 and 6.60 ppm. The protons of the monosubstituted phenethyl ring and the aniline (B41778) ring resonate in this area. For instance, signals around δ 7.27 and 7.18 ppm have been attributed to the aromatic protons. google.com
The aliphatic region contains signals for the phenethyl and piperidine protons. The two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety typically appear as two distinct triplets or multiplets between δ 2.90 and 2.60 ppm. google.comnih.gov The piperidine ring protons present a more complex pattern due to their axial and equatorial positions and spin-spin coupling, with signals resonating across a broad range, often between δ 3.20 and 1.50 ppm. The proton attached to the nitrogen of the aniline group (N-H) also gives a characteristic signal that can vary in position depending on the solvent and concentration.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic protons (C₆H₅-CH₂ & C₆H₅-NH) | 6.60 - 7.30 | Multiplet (m) |
| Anilino N-H | Variable (often broad) | Singlet (s, broad) |
| Piperidine H-4 | ~3.10 - 3.40 | Multiplet (m) |
| Phenethyl -CH₂-N | ~2.80 - 2.90 | Triplet (t) / Multiplet (m) |
| Piperidine H-2, H-6 (equatorial) | ~2.90 - 3.10 | Multiplet (m) |
| Phenethyl Ar-CH₂- | ~2.60 - 2.75 | Triplet (t) / Multiplet (m) |
| Piperidine H-2, H-6 (axial) | ~2.10 - 2.30 | Multiplet (m) |
| Piperidine H-3, H-5 (equatorial) | ~1.90 - 2.10 | Multiplet (m) |
| Piperidine H-3, H-5 (axial) | ~1.40 - 1.60 | Multiplet (m) |
Note: The exact chemical shifts and multiplicities can vary based on the solvent, concentration, and instrument used.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals can be assigned to the aromatic carbons of the two phenyl rings and the aliphatic carbons of the piperidine and phenethyl groups.
The aromatic region (δ 110-150 ppm) will show distinct signals for the ipso, ortho, meta, and para carbons of both the aniline and phenethyl rings. The aliphatic region (δ 20-65 ppm) will contain signals for the four unique carbons of the piperidine ring and the two carbons of the ethyl bridge. Based on related structures, the piperidine carbons C-2/C-6 are expected around δ 53 ppm, C-4 around δ 50 ppm, and C-3/C-5 around δ 32 ppm. nih.gov The phenethyl carbons are expected with the -CH₂-N carbon around δ 60 ppm and the Ar-CH₂- carbon around δ 34 ppm.
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (ipso, aniline) | ~147 |
| Aromatic C (ipso, phenethyl) | ~140 |
| Aromatic C-H | 113 - 130 |
| Phenethyl -CH₂-N | ~60 |
| Piperidine C-2, C-6 | ~53 |
| Piperidine C-4 | ~50 |
| Phenethyl Ar-CH₂- | ~34 |
| Piperidine C-3, C-5 | ~32 |
Note: These are approximate values based on general chemical shift theory and data from analogous structures.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Under hard ionization conditions like Electron Ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum typically shows a molecular ion (M⁺) peak at m/z 280, corresponding to its molecular weight. nist.gov The fragmentation pattern is dominated by cleavages at specific bonds, leading to several diagnostic ions.
The base peak, or most abundant ion, is commonly observed at m/z 146. nist.govnih.gov Other significant fragments are found at m/z 189, 105, and 91. nist.govnih.gov The ion at m/z 91 corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed from the phenethyl group. The fragment at m/z 105 is often attributed to the [C₈H₉]⁺ ion. nih.gov The major fragments at m/z 146 and 189 arise from more complex cleavages involving the piperidine ring and its substituents. nist.govnih.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 280 | [C₁₉H₂₄N₂]⁺ | Molecular Ion (M⁺) |
| 189 | [M - C₆H₅NH]⁺ or related structure | Major Fragment |
| 146 | Fragment from piperidine ring cleavage | Base Peak |
| 105 | [C₈H₉]⁺ | Characteristic Fragment |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Characteristic Fragment |
Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. For this compound, this ion is observed at m/z 281. wvu.edu When subjected to tandem mass spectrometry (MS/MS), this precursor ion fragments in a predictable manner.
The MS/MS spectrum is often dominated by a product ion at m/z 188. wvu.edu This ion is formed through a characteristic fragmentation pathway. Other significant product ions observed include m/z 146, 134, and 105. wvu.edu The study of these fragmentation pathways is crucial for the structural confirmation of this compound and for differentiating it from related compounds. wvu.eduwvu.edu
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion |
|---|---|---|
| 281 ([M+H]⁺) | 188 | [C₁₃H₁₈N]⁺ (Base Peak) |
| 146 | [C₁₀H₁₂N]⁺ | |
| 134 | [C₉H₁₂N]⁺ | |
| 105 | [C₈H₉]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. wvu.edu This capability is critical for confirming the molecular formula of a novel or unknown substance and for verifying the composition of its fragments.
For this compound (C₁₉H₂₄N₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 281.2012 Da. An HRMS measurement yielding a value very close to this, with an error of less than 5 ppm, provides strong evidence for this elemental formula. springermedizin.de Similarly, accurate mass measurements of fragment ions, such as the prominent ion at m/z 188, can confirm their elemental composition (e.g., C₁₃H₁₈N⁺, calculated mass 188.1434 Da), which supports the proposed fragmentation mechanisms. wvu.eduwvu.edu This level of certainty is invaluable in forensic and research settings for the definitive identification of compounds. osti.gov
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry (MS/MS) combined with collision-induced dissociation (CID) provides detailed structural information about this compound through controlled fragmentation of the protonated molecule. In positive ion mode, 4-ANPP typically forms a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 281.
Subsequent fragmentation of this precursor ion reveals characteristic product ions that are indicative of the 4-ANPP structure. A dominant product ion is consistently observed at m/z 188. wvu.eduwvu.edu This ion corresponds to the phenethylpiperidine moiety and is a common fragment across many fentanyl analogs. wvu.edu Further fragmentation of the m/z 188 ion can yield product ions at m/z 146, 134, and 105, providing additional structural confirmation. wvu.edu The ion at m/z 105 is characteristic of the phenylethyl group. wvu.edu
The fragmentation pathways of 4-ANPP share similarities with those of fentanyl, aiding in the identification of related compounds. wvu.edu These studies are crucial for developing non-targeted screening methods for new psychoactive substances and synthetic opioids, as the common fragments can act as markers for this class of compounds. frontiersin.orgnih.gov
Interactive Data Table: Common Product Ions of this compound in MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Structure/Fragment |
| 281 | 188 | Phenethylpiperidine moiety |
| 281 | 105 | Phenylethyl group |
| 188 | 146 | Further fragmentation product |
| 188 | 134 | Further fragmentation product |
| 188 | 105 | Phenylethyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, N-phenyl-4-piperidinamine, shows characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. nist.gov Key absorptions would include those for the N-H stretch of the secondary amine, C-N stretching vibrations, and aromatic and aliphatic C-H stretching. For piperidine derivatives, characteristic bands can be observed for N-H stretching around 3430 cm⁻¹, and aliphatic C-H stretching between 2948 and 2755 cm⁻¹. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from complex mixtures and assessing its purity. These methods are frequently coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like 4-ANPP. In GC-MS analysis, the compound is first separated based on its boiling point and interaction with the stationary phase of the GC column, and then detected and identified by the mass spectrometer. tandfonline.com Electron ionization (EI) at 70 eV is a standard method that produces reproducible mass spectra, allowing for comparison with established spectral libraries. tandfonline.com The mass spectrum of 4-ANPP obtained by GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. nist.gov
Liquid chromatography-mass spectrometry (LC-MS) and its variants are powerful tools for analyzing less volatile or thermally labile compounds. These techniques have been extensively used for the detection and quantification of fentanyl, its precursors, and analogs in various matrices. scispace.com
In LC-MS/MS analysis, chromatographic separation is often achieved using a C18 or phenyl-hexyl column with a mobile phase consisting of a mixture of aqueous ammonium (B1175870) formate (B1220265) with formic acid and an organic solvent like methanol (B129727) or acetonitrile. scispace.com The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. scispace.com This method offers excellent selectivity and specificity with low limits of detection. scispace.com
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution mass data, enabling the accurate determination of elemental composition and the identification of unknown compounds. sciex.comcfsre.org This is particularly useful in identifying novel fentanyl analogs and impurities in seized drug samples. sciex.com
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers enhanced separation efficiency and sensitivity compared to conventional HPLC. This technique has been successfully applied to the analysis of fentanyl and its precursors, including 4-ANPP. osti.govresearchgate.net A validated UHPLC-MS/MS method for the analysis of 17 fentanyls, including 4-ANPP, in plasma and whole blood demonstrated high sensitivity with a lower limit of quantitation of 5 pg/mL for most compounds. nih.gov
Interactive Data Table: Chromatographic Conditions for 4-ANPP Analysis
| Technique | Column | Mobile Phase Example | Detection |
| GC-MS | Standard non-polar or mid-polar GC column | Helium carrier gas | Mass Spectrometry (EI) |
| LC-MS/MS | C18 or Phenyl-hexyl | Aqueous ammonium formate with formic acid and Methanol/Acetonitrile | Tandem Mass Spectrometry (ESI+) |
| UHPLC-MS/MS | Acquity BEH C18 | 1% formic acid/acetonitrile gradient | Tandem Mass Spectrometry |
Application of Analytical Techniques in Chemical Attribution Signature Studies
The analytical methods described above are instrumental in chemical attribution signature (CAS) studies. These studies aim to identify impurities, by-products, and other chemical markers in a drug sample that can provide information about the synthetic route used in its production. osti.govnih.gov By profiling the impurities in a fentanyl sample, it is possible to link different batches of the drug or trace them back to a common source. nih.gov
For instance, the presence of unreacted 4-ANPP can be an indicator of the specific synthetic pathway employed. osti.gov Studies have identified specific impurities associated with different methods of 4-ANPP and fentanyl production. nih.govresearchgate.net These chemical signatures, identified through techniques like GC-MS and LC-HRMS, are crucial for forensic intelligence to understand and disrupt illicit drug manufacturing networks. osti.govresearchgate.net
Non-covalent Interactions in Molecular Recognition
The binding of this compound to its receptor is a thermodynamically favorable process driven by a combination of hydrogen bonding, hydrophobic forces, electrostatic interactions, and pi-stacking. Computational modeling and molecular dynamics simulations of related compounds have provided significant insights into these interactions.
While the this compound molecule itself has a limited number of hydrogen bond donors and acceptors (the secondary amine and the potential for the nitrogen to be protonated), its derivatives, such as fentanyl, reveal the importance of hydrogen bonding in stabilizing the ligand-receptor complex. For instance, in fentanyl, the amide oxygen can form hydrogen bonds with receptor residues like Histidine 297 (His297). Molecular dynamics simulations of fentanyl binding to the µ-opioid receptor have shown that the piperidine amine can also form a hydrogen bond with the unprotonated Nε atom of a specific histidine residue (HID297), suggesting an alternative binding mode. nih.gov For this compound, the secondary amine (N-H) of the piperidine ring is a potential hydrogen bond donor.
Hydrophobic interactions are a dominant force in the binding of the this compound scaffold. The N-phenethyl group plays a critical role by inserting itself into a deep, lipophilic pocket within the µ-opioid receptor. This pocket is formed by a constellation of hydrophobic and aromatic residues. The phenyl ring of the anilino group at the 4-position of the piperidine core also contributes significantly to these hydrophobic interactions, further anchoring the ligand within the binding site. The majority of the contacts between the 4-anilidopiperidine scaffold and the µ-opioid receptor, beyond the primary ionic interaction, are hydrophobic in nature. mdpi.com
| Receptor Residue | Location | Interacting Ligand Moiety |
|---|---|---|
| Trp293 | Transmembrane Helix 6 (TM6) | N-phenethyl group |
| His297 | Transmembrane Helix 6 (TM6) | N-phenethyl group |
| Trp318 | Transmembrane Helix 7 (TM7) | N-phenethyl group |
| Ile322 | Transmembrane Helix 7 (TM7) | N-phenethyl group |
| Phe237 | Transmembrane Helix 5 (TM5) | N-phenethyl group |
A pivotal electrostatic interaction for the 4-anilidopiperidine class of molecules is the formation of a salt bridge between the protonated piperidine nitrogen and the negatively charged carboxylate side chain of an aspartic acid residue, specifically Asp147 in the µ-opioid receptor. mdpi.com This ionic interaction is considered a primary anchor point for the ligand within the receptor's binding pocket. Molecular dynamics simulations consistently show that the protonated nitrogen of the piperidine ring maintains a constant interaction with Asp147. researchgate.net This strong electrostatic attraction is a common feature for the binding of many fentanyl derivatives. mdpi.com
The aromatic rings of this compound are crucial for establishing pi-stacking interactions with aromatic residues in the receptor. The phenyl ring of the N-phenethyl group engages in aromatic stacking (pi-pi) interactions with the side chains of Tryptophan 293 (Trp293) and Histidine 297 (His297) within the µ-opioid receptor. nih.gov These interactions contribute to the stability of the ligand-receptor complex by providing favorable van der Waals forces and are a recurring theme in the binding of fentanyl and its analogs.
Ligand-Induced Conformational Changes in Molecular Targets
The binding of a ligand to a receptor is not a simple lock-and-key mechanism but often involves dynamic conformational changes in both the ligand and the receptor. This can occur through either an induced-fit model, where the ligand's presence induces a conformational change in the receptor, or a conformational selection model, where the ligand selectively binds to a pre-existing conformation of the receptor. nih.govnih.govmdpi.com
For the µ-opioid receptor, the binding of agonists is known to trigger conformational changes that lead to the activation of intracellular signaling pathways. mdpi.com Molecular dynamics simulations of fentanyl derivatives have shown that the binding of these ligands can influence the conformation of key residues within the receptor. For example, larger derivatives can "push" the tryptophan ring of Trp293 into a conformation more perpendicular to the transmembrane helix axis. mdpi.com Furthermore, studies on the µ-opioid receptor have revealed that different agonists can stabilize distinct conformational states of the receptor, which may account for their varying efficacies. frontiersin.org While specific studies on this compound are limited, it is plausible that as a core scaffold, its binding initiates conformational rearrangements in the µ-opioid receptor necessary for the activity of its more potent derivatives.
Mechanistic Insights into Enzyme Inhibition
Based on the available scientific literature, there is a notable lack of research specifically investigating the mechanistic insights into enzyme inhibition by this compound. The primary focus of research on this compound has been its role as a precursor in the synthesis of fentanyl and its analogs. wikipedia.org While fentanyl itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4, this represents a substrate-enzyme interaction rather than inhibition. nih.gov Studies on fentanyl and its metabolites, including this compound (also known as 4-ANPP or despropionyl fentanyl), have centered on their detection and metabolic pathways rather than their potential to inhibit enzyme activity. frontiersin.org Therefore, at present, no specific mechanisms of enzyme inhibition by this compound can be detailed.
Emerging Research Directions and Advanced Topics
Identification of Chemical Degradation Pathways and Metabolites
N-Phenethylpiperidin-4-amine is not only a synthetic precursor but also a significant degradation product and metabolite of fentanyl and related compounds. Understanding its formation and subsequent transformation is crucial for analytical and toxicological studies.
Forced degradation studies performed on fentanyl have shown that it degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (a synonym for 4-ANPP) under acidic conditions researchgate.net. Oxidation with hydrogen peroxide, however, leads to the formation of fentanyl N-oxide by oxidizing the nitrogen on the piperidine (B6355638) ring researchgate.net.
In biological systems, the metabolism of fentanyl and its analogues is well-characterized and generally involves several key pathways that can lead to the formation or further breakdown of the 4-ANPP structure nih.govnih.gov. The primary metabolic reactions include:
N-dealkylation: This process can occur on the phenethyl side chain. Oxidative N-dealkylation is a main degradation pathway for fentanyl, leading to the formation of norfentanyl and phenylacetic acid nih.govwikipedia.org. For other analogues, cleavage of the phenethyl group is also a predominant metabolic step nih.gov.
Amide Hydrolysis: This reaction cleaves the propionamide (B166681) group from fentanyl, directly yielding 4-ANPP (also known as despropionyl fentanyl) axisfortox.com. This pathway is particularly significant for certain analogues like furanylfentanyl, where the hydrolysis metabolite 4-ANPP is a major product detected in toxicological screenings nih.gov.
Hydroxylation: This can occur at various positions, including the piperidine ring and the phenethyl side chain, leading to more polar metabolites nih.govnih.gov. A phenolic derivative, hydroxylated at the 4-position of the phenethyl group, has been identified as a metabolite with some residual activity nih.gov.
Table 1: Key Metabolic Reactions Involving the this compound Structure
| Metabolic Pathway | Description | Resulting Products | Reference |
| Amide Hydrolysis | Cleavage of the N-acyl group from a fentanyl analogue. | This compound (4-ANPP) | nih.govaxisfortox.com |
| N-dealkylation | Removal of the N-phenethyl group from the piperidine ring. | Norfentanyl, Phenylacetic Acid | nih.govwikipedia.orgnih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Hydroxylated derivatives on the piperidine ring or phenethyl side chain. | nih.govnih.gov |
| N-oxidation | Oxidation of the tertiary amine on the piperidine ring. | Fentanyl N-oxide | researchgate.netnih.gov |
Impurity Profiling and Chemical Signature Analysis in Synthetic Products
The analysis of impurities in clandestinely produced synthetic drugs provides invaluable forensic intelligence. For fentanyl and its derivatives, this compound is not only a precursor but also a common impurity found in final products due to incomplete reaction or improper purification caymanchem.com. The specific impurities present can serve as a chemical signature, helping to identify the synthetic route employed by a clandestine laboratory mdanderson.orgnih.gov.
Forensic chemists have established that different synthesis methods for fentanyl—such as the Janssen, Siegfried, and Gupta methods—result in distinct impurity profiles mdanderson.orgregulations.gov. The identification of specific byproducts allows law enforcement and regulatory agencies to track chemical precursors and adapt to new manufacturing trends ojp.gov.
Key findings from impurity profiling studies include:
Phenethyl-4-ANPP (phenethyl-4-anilino-N-phenethylpiperidine): The appearance of this specific impurity has been a reliable indicator of a shift in illicit fentanyl production from the traditional Janssen or Siegfried routes to the more recent Gupta-patent route mdanderson.orgnih.govresearchgate.net. Its structure has been confirmed through isolation and elucidation from seized samples nih.gov.
Ethyl-4-ANPP (ethyl-4-anilino-N-phenethylpiperidine): More recent analyses of seized samples from late 2021 have shown the emergence of ethyl-4-ANPP, suggesting that clandestine chemists are further modifying the Gupta-patent route, likely by altering the reagents used in the synthesis mdanderson.orgnih.gov.
Precursor-Related Impurities: Besides reaction byproducts, unreacted 4-ANPP is frequently detected in illicit fentanyl samples wikipedia.org. The presence of other precursors, such as N-phenethyl-4-piperidone (NPP), can also provide clues about the specific synthetic pathway wikipedia.org.
This chemical attribution signature (CAS) analysis is a powerful tool for linking different drug seizures to a common manufacturing source and for understanding the global landscape of illicit drug production mdanderson.org.
Table 2: Impurities as Chemical Signatures in Fentanyl Synthesis
| Impurity | Associated Synthetic Route | Significance | Reference |
| This compound (4-ANPP) | General (Siegfried, Gupta) | Unreacted precursor, indicates incomplete synthesis or poor purification. | caymanchem.comwikipedia.org |
| Phenethyl-4-ANPP | Gupta-patent Route | Key indicator of a shift away from traditional Janssen/Siegfried methods. | mdanderson.orgnih.govresearchgate.net |
| Ethyl-4-ANPP | Modified Gupta-patent Route | Suggests recent alterations in clandestine laboratory procedures and reagents. | mdanderson.orgnih.gov |
| N-Phenylpropanamide | Janssen Route | A characteristic byproduct of the Janssen synthesis method. | wikipedia.org |
Development of Advanced Synthetic Analogues for Chemical Probes and Tools
The core structure of this compound serves as a versatile scaffold for the development of sophisticated chemical tools to investigate biological systems, particularly the opioid receptor family. By modifying this structure, researchers can create advanced analogues that function as probes to study receptor pharmacology, distribution, and function with high precision.
The development of these tools follows several key strategies:
Radiolabeling for PET Imaging: One of the most powerful applications is the synthesis of radiolabeled analogues for use in Positron Emission Tomography (PET). For example, [11C]Fentanyl has been successfully synthesized and used in preclinical PET imaging to study its real-time pharmacokinetics, including its rapid uptake and washout from the brain and its retention in adipose tissue nih.govresearchgate.net. The synthetic methods used to introduce isotopes like Carbon-11 or Fluorine-18 into the fentanyl molecule can be adapted to create novel radioligands from 4-ANPP or its derivatives, enabling non-invasive imaging of opioid receptor density and occupancy in living subjects mdanderson.orgmdpi.com.
Photoaffinity Labels: To map the binding sites of opioid receptors, analogues can be designed as photoaffinity labels. These probes incorporate a photoreactive group (like an azido (B1232118) group) that, upon exposure to UV light, forms a covalent bond with the receptor. This allows for the irreversible labeling and subsequent identification of the receptor protein or its specific subunits nih.gov. An iodinated azido-ligand has been successfully used to label delta-opioid receptors, demonstrating the utility of this approach nih.gov.
Biotinylated Probes: Biotinylation is a technique used to attach a biotin (B1667282) molecule to a ligand. The resulting biotinylated probe retains its ability to bind to its target receptor. Due to the extremely high affinity of biotin for avidin (B1170675) or streptavidin proteins, these probes are invaluable tools for receptor purification, immunoassays, and other biochemical studies nih.govnih.gov.
Fluorescent Analogues: The incorporation of a fluorophore into the 4-ANPP structure can create fluorescent probes. These tools allow for the visualization of receptor localization and trafficking in cells and tissues using fluorescence microscopy, providing insights into the dynamic processes of receptor signaling and regulation.
These advanced synthetic analogues, derived from the fundamental this compound scaffold, are essential for deepening the understanding of opioid pharmacology and are crucial for the development of future therapeutics.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to estimate blood-brain barrier permeability (logBB). The compound’s logP (~3.5) suggests moderate CNS penetration .
- Docking Studies : Use crystal structures of opioid or sigma receptors (PDB IDs: 6DDF, 5HK1) to map binding poses. Key residues (e.g., Asp128 in μ-opioid receptors) may form salt bridges with the protonated piperidine nitrogen .
- ADMET Prediction : Tools like SwissADME predict moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) and potential CYP3A4-mediated metabolism .
How can researchers mitigate risks of nitrosamine contamination during synthesis or storage?
Advanced Research Question
N-Nitrosamine formation is a critical concern in amine-containing compounds:
- Raw Material Screening : Use suppliers that certify absence of nitrosating agents (e.g., nitrites) in reagents .
- Process Controls : Avoid secondary amines in reaction steps; substitute with tert-butyl carbamate protecting groups where possible.
- Analytical Monitoring : Employ HPLC-UV/Vis with post-column derivatization (e.g., Griess reagent) to detect nitrosamines at ppm levels .
What are the ethical and safety considerations for handling this compound in preclinical studies?
Basic Research Question
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Inspect gloves for permeability using ASTM F739 standards .
- Waste Disposal : Neutralize acidic/basic residues before incineration by licensed hazardous waste handlers .
- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) for in vivo studies, prioritizing alternatives like in vitro receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
